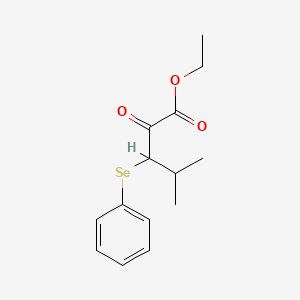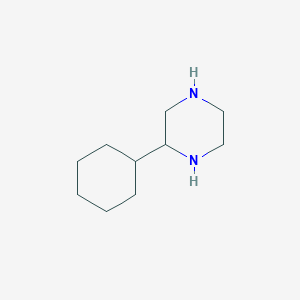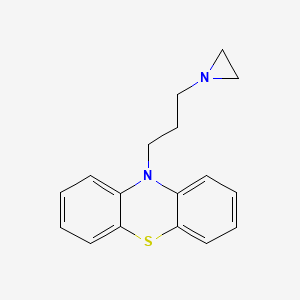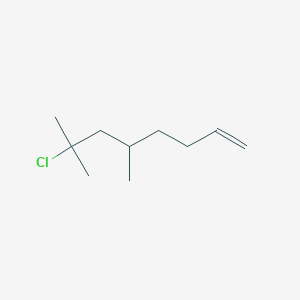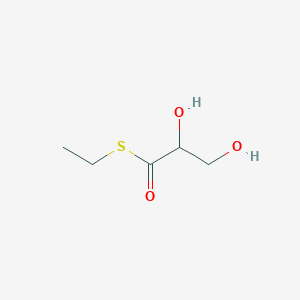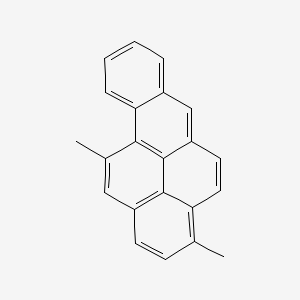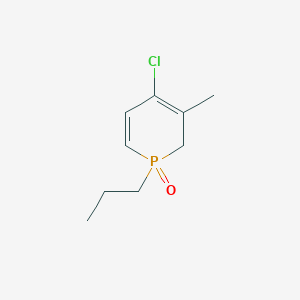![molecular formula C15H13N3O3 B14325875 (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea is a synthetic organic molecule characterized by the presence of two hydroxyphenyl groups attached to a urea backbone through methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea typically involves the condensation of 2-hydroxybenzaldehyde with urea under specific conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methylene bridges. The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl groups in the compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mécanisme D'action
The mechanism by which (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyphenyl groups can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The urea backbone can also participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea
- (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine
Uniqueness
Compared to similar compounds, (1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea is unique due to its specific arrangement of hydroxyphenyl groups and the urea backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H13N3O3 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H13N3O3/c19-13-7-3-1-5-11(13)9-16-15(21)18-17-10-12-6-2-4-8-14(12)20/h1-10,19-20H,(H,18,21)/b16-9+,17-10+ |
Clé InChI |
WGGIQAXDRJWHFI-CZCYGEDCSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/C(=O)N/N=C/C2=CC=CC=C2O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NC(=O)NN=CC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
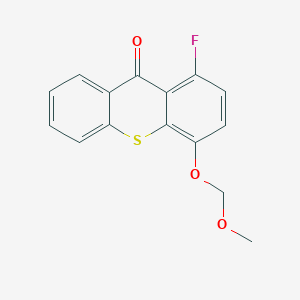
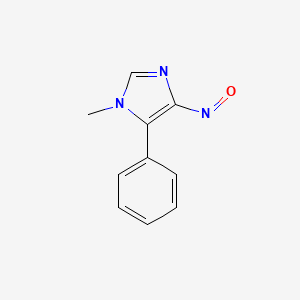
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
